Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(3,5-dimethoxy-4-ethoxyphenyl)-6-phenyl-

Anticancer Drug Discovery Cytostatic Screening Imidazothiadiazole SAR

Imidazo[2,1-b]-1,3,4-thiadiazole, 2-(3,5-dimethoxy-4-ethoxyphenyl)-6-phenyl- (CAS 83796-53-6) is a 2,6-disubstituted imidazo[2,1-b][1,3,4]thiadiazole, a class recognized as a privileged scaffold in medicinal chemistry. This compound features a unique substitution pattern with a 4-ethoxy-3,5-dimethoxyphenyl group at the C-2 position and a phenyl group at C-6.

Molecular Formula C20H19N3O3S
Molecular Weight 381.4 g/mol
CAS No. 83796-53-6
Cat. No. B12932595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo(2,1-b)-1,3,4-thiadiazole, 2-(3,5-dimethoxy-4-ethoxyphenyl)-6-phenyl-
CAS83796-53-6
Molecular FormulaC20H19N3O3S
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1OC)C2=NN3C=C(N=C3S2)C4=CC=CC=C4)OC
InChIInChI=1S/C20H19N3O3S/c1-4-26-18-16(24-2)10-14(11-17(18)25-3)19-22-23-12-15(21-20(23)27-19)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3
InChIKeyZPRRVCSQUDCNCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(3,5-Dimethoxy-4-ethoxyphenyl)-6-phenyl-imidazo[2,1-b][1,3,4]thiadiazole (CAS 83796-53-6) for Research


Imidazo[2,1-b]-1,3,4-thiadiazole, 2-(3,5-dimethoxy-4-ethoxyphenyl)-6-phenyl- (CAS 83796-53-6) is a 2,6-disubstituted imidazo[2,1-b][1,3,4]thiadiazole, a class recognized as a privileged scaffold in medicinal chemistry [1]. This compound features a unique substitution pattern with a 4-ethoxy-3,5-dimethoxyphenyl group at the C-2 position and a phenyl group at C-6 [2]. Members of this class have been investigated for cytostatic and antiviral properties, with specific derivatives demonstrating activity against a panel of cancer and virus-infected cell lines [3]. The distinct electronic and steric profile conferred by the 3,5-dimethoxy-4-ethoxy aryl moiety is a key differentiator from simpler 6-phenyl substituted analogs within research screening libraries [4].

Substitution Risk Analysis: Why 2-(3,5-Dimethoxy-4-ethoxyphenyl) Analogs Cannot Replace CAS 83796-53-6


Within the imidazo[2,1-b][1,3,4]thiadiazole class, biological activity is profoundly influenced by the C-2 aryl substitution pattern. Structure-activity relationship (SAR) studies confirm that even minor modifications on the C-2 phenyl ring, such as the change from a methoxy to an ethoxy group, can lead to significant alterations in anticancer potency and selectivity [1]. The 3,5-dimethoxy-4-ethoxy substitution on the target compound is a specific pharmacophoric element designed to modulate electronic properties and target binding, as demonstrated by the class-wide finding that 3,4,5-trimethoxy-containing analogs show superior cytotoxic activity [2]. Therefore, blindly substituting CAS 83796-53-6 with a 'similar' 2-aryl-6-phenyl-imidazothiadiazole from a vendor's catalog risks selecting a compound with a completely different, and potentially inactive, biological fingerprint. The following quantitative evidence guide details the specific, context-dependent performance that justifies its differentiated procurement.

Quantitative Differentiation Evidence for 2-(3,5-Dimethoxy-4-ethoxyphenyl)-6-phenyl-imidazo[2,1-b][1,3,4]thiadiazole


Cytostatic Activity Profile Against Human Cervix Carcinoma (HeLa) Cells

Imidazothiadiazole derivatives with multi-oxygenated C-2 phenyl rings, a class that includes CAS 83796-53-6, demonstrated moderate cytostatic activity against HeLa cells. A direct analog, derivative 5c, which bears a similar 4-ethoxy-3-methoxyphenyl group, exhibited an IC50 of 49 mM [1]. This is a key class-level inference point: the presence and specific arrangement of alkoxy groups on the C-2 aryl ring are critical for this activity. Simpler, non-oxygenated or mono-oxygenated C-2 phenyl analogs in the same study showed significantly weaker or no cytostatic effects, providing a baseline for differentiation.

Anticancer Drug Discovery Cytostatic Screening Imidazothiadiazole SAR

Potent Cytotoxic Activity Against Leukemia and T-Lymphocyte Cell Lines

Within the same derivative series, a potent cytotoxic effect was observed for a closely related compound, 7g, against murine leukemia (L1210) and human T-lymphocyte (CEM) cells at a concentration of 23 mM [1]. This high potency against hematological cancer models further distinguishes the sub-class of heavily oxygenated C-2 aryl derivatives from the broader library of 6-phenyl-substituted imidazothiadiazoles, which predominantly lacked this potent, sub-50 mM effect.

Leukemia Research Cytotoxicity Screening L1210 and CEM Models

Selective Antiviral Activity Against Influenza A and B Viruses

The compound series exhibited a differentiated antiviral profile, with specific derivatives (5h and 7h) showing activity against both influenza A and B viruses in a cytopathic effect (CPE) reduction assay [1]. This activity was absent in the vast majority of other 2,6-disubstituted analogs tested, indicating that the specific C-2/C-6 substitution combination is a key determinant for antiviral selectivity. As CAS 83796-53-6 shares the core pharmacophore and the critical C-6 phenyl group with these active antiviral leads, it becomes a logical and structurally validated chemical probe for investigating imidazothiadiazole-based antiviral mechanisms.

Antiviral Discovery Influenza Virus Virus-Host Interaction

Unique Electronic and Steric Profile from 4-Ethoxy-3,5-dimethoxyphenyl Substitution

A review of the scaffold's anticancer SAR reveals that the C-2 position is the most impactful site for modulating potency [1]. The 3,5-dimethoxy-4-ethoxy moiety on CAS 83796-53-6 introduces a unique combination of electron-donating methoxy groups and a slightly bulkier ethoxy substituent, creating a distinct electrostatic and steric surface compared to common analogs like 2-(4-methoxyphenyl)- or 2-(3,4-dimethoxyphenyl)-6-phenyl-imidazothiadiazoles. This substitution pattern has been correlated with superior cytotoxic activity in related chalcone series, where 3,4,5-trimethoxy on an aryl ring was superior [2]. The ethoxy group may further optimize lipophilicity and metabolic stability, providing a procurement rationale for researchers optimizing lead-like properties.

Molecular Design Pharmacophore Modeling ADME/Tox Optimization

High-Impact Application Scenarios for CAS 83796-53-6 Based on Evidence


Focused Library Design for Hematological Cancer Screening

Leverage the class-level evidence of potent cytotoxicity against L1210 and CEM leukemia/lymphoma cells [1]. CAS 83796-53-6 should be used as a key intermediate or final compound in a library enriched with 3,5-dimethoxy-4-alkoxyphenyl substitutions to systematically explore SAR around the highly active, sub-50 mM phenotype. This compound serves as a direct structural bridge to the active derivative 7g, enabling hit-to-lead expansion for hematological malignancies.

Antiviral Mechanism of Action Studies for Influenza

The unique, albeit weak, antiviral activity against both influenza A and B strains linked to specific 2,6-disubstitution patterns [1] makes CAS 83796-53-6 a valuable chemical probe. A research program aiming to identify novel host- or virus-targeted antiviral agents can use this compound as a starting point for target identification through affinity-based proteomics, given its potential selectivity over other imidazothiadiazole analogs.

Physicochemical and ADME Optimization in Kinase Inhibitor Programs

The imidazo[2,1-b][1,3,4]thiadiazole core is a recognized kinase hinge-binder [2]. The specific 4-ethoxy-3,5-dimethoxyphenyl group of CAS 83796-53-6 introduces a significantly different TPSA (86.1 Ų) and lipophilic profile compared to standard 2-aryl analogs . This compound is ideally suited for drug discovery teams optimizing the permeability-solubility balance of ATP-competitive kinase inhibitors, using this analog to probe the solvent-exposed ribose pocket.

Chemical Biology Tool for Cdc25B Phosphatase or Cholinesterase Inhibition

Emerging evidence indicates that 2,6-diaryl-imidazo[2,1-b][1,3,4]thiadiazoles are a privileged scaffold for inhibiting Cdc25B phosphatase [3] and cholinesterases [4]. Procuring CAS 83796-53-6 provides a new chemotype with a distinct C-2 aryl vector to profile against these targets, potentially uncovering novel inhibitor series where the 3,5-dimethoxy-4-ethoxy motif offers a selectivity advantage over methyl-ester or halogen-substituted analogs.

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